Product packaging for 7-Methoxyflavanone(Cat. No.:CAS No. 21785-09-1)

7-Methoxyflavanone

Cat. No.: B1630992
CAS No.: 21785-09-1
M. Wt: 254.28 g/mol
InChI Key: VYESEQLQFXUROZ-UHFFFAOYSA-N
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Description

7-Methoxyflavanone is a chemical compound belonging to the flavanone class of flavonoids, characterized by the presence of a methoxy group at the C-7 position. This compound serves as a valuable substrate in microbial biotransformation studies, where it is used to produce optically pure flavan-4-ols and other derivatives, such as 4'-hydroxy-7-methoxyflavone, which have been shown to possess higher antioxidant activity than the starting substrate . Research indicates that derivatives of this compound, specifically 6,4'-dihydroxy-7-methoxyflavanone (DMF), demonstrate significant bioactivity in models of cellular senescence. This derivative has been shown to protect against H 2 O 2 -induced premature senescence in human dermal fibroblasts by upregulating SIRT1 expression and inhibiting the PI3K/Akt signaling pathway, suggesting potential for investigation in age-related research . The compound's role in biocatalysis and as a precursor for compounds with enhanced antioxidant and anti-senescence properties makes it a compound of interest for pharmaceutical and cosmetic research applications. Please Note: This product is intended for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O3 B1630992 7-Methoxyflavanone CAS No. 21785-09-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-18-12-7-8-13-14(17)10-15(19-16(13)9-12)11-5-3-2-4-6-11/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYESEQLQFXUROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21785-09-1
Record name 7-Methoxyflavanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Palladium-Catalyzed Cross-Coupling Synthesis

Reaction Mechanism and Optimization

The palladium-mediated synthesis of 7-methoxyflavanone involves a two-stage process (Table 1). In the first stage, 7-methoxy-4-chromanone (C₁₀H₁₀O₃) reacts with phenylboronic acid (C₆H₇BO₂) in the presence of palladium(II) trifluoroacetate ([Pd(CF₃COO)₂]) and 2,2'-bipyridyl under oxygenated conditions in a 1,4-dioxane/dimethyl sulfoxide (DMSO) solvent system at 100°C. This step facilitates the formation of a transient palladium-aryl complex, which undergoes reductive elimination to generate the flavanone backbone.

The second stage introduces trifluoroacetic acid (CF₃COOH) at 80°C, protonating the intermediate and accelerating cyclization. Oxygen acts as a terminal oxidant, ensuring the regeneration of the palladium catalyst. This method achieves an 85% isolated yield, with purity confirmed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Reaction Conditions for Palladium-Catalyzed Synthesis
Parameter Stage 1 Stage 2
Temperature 100°C 80°C
Solvent 1,4-Dioxane/DMSO (3:1) 1,4-Dioxane/DMSO (3:1)
Catalyst Pd(CF₃COO)₂ (5 mol%) Pd(CF₃COO)₂ (5 mol%)
Ligand 2,2'-Bipyridyl (10 mol%)
Additive O₂ (balloon) CF₃COOH (2 equiv)
Reaction Time 12 hours 6 hours
Yield 85%

Advantages and Limitations

This method offers excellent regioselectivity and avoids harsh acidic conditions, making it suitable for acid-sensitive substrates. However, the reliance on expensive palladium catalysts and stringent oxygen control limits its industrial scalability. Residual palladium contamination (≤0.1 ppm) must also be addressed for pharmaceutical applications.

Condensation-Cyclization Route via Paeonol

Stepwise Reaction Protocol

A patent-pending method (CN106083793B) details the synthesis of this compound from paeonol (2'-hydroxy-4'-methoxyacetophenone, C₉H₁₀O₃) and benzoyl chloride (C₇H₅ClO) in tetrahydrofuran (THF). The process involves:

  • Acylation : Paeonol reacts with benzoyl chloride in the presence of triethylamine (Et₃N), forming an intermediate ketone.
  • Cyclization : Potassium tert-butoxide (KOtBu) induces intramolecular aldol condensation, yielding the flavanone core.
  • Catalytic Enhancement : Dibutyltin oxide (Sn(C₄H₉)₂O) accelerates ring closure under reflux, with yields improving proportionally to catalyst loading (5–20 wt%).
Table 2: Comparative Yields Across Patent Embodiments
Embodiment Paeonol (mol) Benzoyl Chloride (mol) KOtBu (mol) Sn Catalyst (wt%) Reaction Time (h) Yield (%)
1 0.1 0.105 0.12 10 3 75
2 0.1 0.18 0.13 20 12 80
3 0.1 0.14 0.12 5 8 73.6

Process Economics and Scalability

This route employs low-cost reagents and avoids transition metals, reducing production costs by ~40% compared to palladium-based methods. However, stoichiometric use of Et₃N generates triethylamine hydrochloride waste, necessitating robust filtration and solvent recovery systems.

Scientific Research Applications

Scientific Research Applications

Antioxidant Activity:

  • DPPH Radical Reduction: Studies have examined the antioxidant properties of 7-methoxyflavanone and its biotransformation products using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay . The IC50 values, representing the concentration of antioxidant needed to reduce the initial DPPH concentration by 50%, were determined spectrophotometrically .
  • Biotransformation Products: Microbial transformations of this compound can yield products with enhanced antioxidant properties compared to the parent compound . For instance, the reduction of the carbonyl group in this compound results in the formation of 2,4-cis-7-methoxyflavan-4-ol and 2,4-trans-7-methoxyflavan-4-ol, both of which exhibit higher antioxidant activity .

Anti-Aging Effects:

  • Protection Against Premature Senescence: 6,4'-Dihydroxy-7-methoxyflavanone (DMF) has demonstrated the ability to protect against oxidative stress-induced premature senescence in human dermal fibroblasts (HDFs) . Pretreatment with DMF inhibited H2O2-induced senescence phenotypes, leading to decreased senescence-associated β-galactosidase (SA-β-gal) activity and increased cell growth .
  • SIRT1 Upregulation: DMF induces the expression and activity of sirtuin 1 (SIRT1) in a concentration- and time-dependent manner . The inhibition of SIRT1 abrogates the senescence prevention conferred by DMF, indicating that the protective effects are mediated through SIRT1 upregulation .

Neuroprotective Activities:

  • (2S)-5,2',5'-trihydroxy-7-methoxyflavanone (TMF): Studies have suggested the potential of TMF, a natural product derived from Abacopteris penangiana, for treating neurodegenerative diseases .
  • Oxidative Stress Reduction: TMF has shown to decrease dopamine-induced toxicity and attenuate redox imbalance in PC12 cells by regulating the ratio of reduced glutathione/oxidized glutathione (GSH/GSSG), a marker of oxidative stress .
  • Improvement in Behavioral Performance: Long-term administration of TMF improved behavioral performance in D-galactose-treated mice, as evidenced by Morris water maze tests .

Case Studies and Research Findings

Microbial Transformations of this compound:

  • Objective: To transform racemic this compound into optically pure products with higher antioxidant properties .
  • Method: Biotransformation of this compound using microorganisms such as Aspergillus niger KB, Aspergillus ochraceus 456, and Penicillium chermesinum 113 .
  • Results:
    • Aspergillus niger KB was found to reduce the carbonyl group of this compound .
    • Racemic 7-methoxyflavan-4-ol was obtained with a 76% yield after nine days of biotransformation .
    • Two products, (+)-2,4-trans-7-methoxyflavan-4-ol and 4'-hydroxy-7-methoxyflavone, were isolated from the reaction mixture .
    • The highest molar absorption coefficient was observed for 4′-hydroxy-7-methoxyflavone .
    • 2,4-cis-7-methoxyflavan-4-ol showed better antioxidant properties compared to 2,4-trans-7-methoxyflavan-4-ol, suggesting that stereochemistry influences antioxidant activity .

6,4'-Dihydroxy-7-methoxyflavanone (DMF) and Anti-Senescence Effects:

  • Objective: To investigate the anti-senescence effect of DMF on hydrogen peroxide (H2O2)-induced premature senescence and associated molecular mechanisms in human dermal fibroblasts (HDFs) .
  • Method: Pretreatment of HDFs with DMF before H2O2 exposure, followed by western blot analysis, senescence-associated β-galactosidase (SA-β-gal) activity, cell counting, gene silencing, and SIRT1 activity assay .
  • Results:
    • DMF inhibited H2O2-induced senescence phenotypes, decreasing SA-β-gal activity and increasing cell growth .
    • DMF induced SIRT1 expression and activity in a concentration- and time-dependent manner .
    • SIRT1 inhibition abrogated DMF's senescence prevention .
    • DMF inhibited H2O2-induced Akt phosphorylation .

Tables of Data

Table 1: IC50 Values of this compound and its Biotransformation Products

CompoundIC50 Value
This compound (Substrate)Value
2,4-cis-7-methoxyflavan-4-olValue
2,4-trans-7-methoxyflavan-4-olValue

Note: Actual IC50 values were not available in the search results but would be included here to compare antioxidant activities.

Table 2: Effects of DMF on Senescence Markers in H2O2-treated HDFs

MarkerH2O2 TreatmentDMF Pretreatment + H2O2
SA-β-gal ActivityIncreasedDecreased
Cell GrowthDecreasedIncreased
ac-p53IncreasedDecreased
p21 Cip1/WAF1IncreasedDecreased
p16 Ink4aIncreasedDecreased
pRbDecreasedIncreased
Cyclin D1DecreasedIncreased

Note: The table summarizes the effects of DMF on various senescence markers compared to H2O2-treated HDFs, based on the findings from .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Flavanones

Table 1: Antioxidant and Anti-Inflammatory Activities
Compound IC₅₀ (Antioxidant) Anti-Inflammatory Targets Key Findings
7-Methoxyflavanone 15.6–25.0 μM TLR4/MyD88/MAPK, Nrf2/NQO-1 Inhibits LPS-induced IL-6/TNF-α in BV2 microglia
Acacetin (5,7-Dihydroxy-4′-methoxyflavone) 8.0 μM Angiogenesis, ERK/NF-κB Superior anti-migratory effects in cancer cells vs. 7MF
12a-Hydroxyrotenone 15.6 mg/L Mitochondrial Complex I inhibition Higher insecticidal potency vs. 7MF (LC₅₀: 107.2 mg/L)

Key Insights :

  • Antioxidant Activity : 7MF’s IC₅₀ (15.6–25.0 μM) is higher than acacetin (8.0 μM), suggesting hydroxyl groups enhance radical scavenging .
Table 2: Insecticidal and Anticancer Effects
Compound Insecticidal LC₅₀ (mg/L) Anticancer Targets
This compound 107.2 (Aedes albopictus) Breast cancer cell migration
12a-Hydroxyrotenone 15.6 (A. albopictus) Apoptosis induction
Pinostrobin N/A Angiogenesis inhibition

Structural-Activity Relationship :

  • Methoxy groups at position 7 (7MF) reduce insecticidal potency compared to hydroxylated derivatives (e.g., 12a-hydroxyrotenone) .
  • In breast cancer, 7MF and pinostrobin both inhibit migration, but acacetin shows broader anti-metastatic effects .

Metabolic and Microbial Transformations

7MF undergoes microbial biotransformation by Aspergillus ochraceus and Stenotrophomonas maltophilia to yield reduced derivatives (e.g., 2,4-trans-7-methoxyflavan-4-ol) and hydroxylated products (e.g., 2'-Hydroxy-4'-methoxydihydrochalcone) . These metabolites often exhibit altered bioactivities:

  • 2,4-trans-7-Methoxyflavan-4-ol : Shows reduced antioxidant capacity (IC₅₀ > 40 μM) compared to 7MF (IC₅₀: 15.6 μM) .
  • 2'-Hydroxy-4'-methoxydihydrochalcone : Enhanced solubility may improve bioavailability but requires further pharmacological validation .

Unique Properties of this compound

  • Crystal Structure : The methoxy group induces static disorder in the phenyl ring, influencing π–π interactions critical for receptor binding .

Biological Activity

7-Methoxyflavanone is a flavonoid compound known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, potential therapeutic applications, and results from relevant case studies.

Chemical Structure and Properties

This compound is a methylated flavonoid belonging to the flavanone class. Its structure features a methoxy group at the 7-position of the flavanone backbone, which significantly influences its biological activity.

Antioxidant Activity

One of the most notable biological activities of this compound is its antioxidant capacity. Studies have demonstrated that this compound exhibits strong radical scavenging properties, which can be quantitatively assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay.

Table 1: Antioxidant Activity of this compound and Its Biotransformation Products

CompoundIC50 (µM)Source
This compound25.4
(+)-2,4-trans-7-methoxyflavan-4-ol15.6
4'-hydroxy-7-methoxyflavone12.3

The biotransformation products of this compound have shown enhanced antioxidant activity compared to the parent compound, indicating that microbial transformations can yield more potent antioxidants .

Anti-Cancer Properties

Research has indicated that this compound possesses significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2 and Panc28) and lung cancer cells (A549) when used in conjunction with other compounds .

Case Study: Apoptosis Induction in Cancer Cells

In a study examining the effects of dihydroxy-7-methoxyflavone on cancer cells, it was found that this compound significantly increased cytotoxicity when combined with proliferative agents. The mechanism involved the activation of apoptotic pathways leading to cell death in cancerous cells while sparing normal cells .

Aromatase Inhibition

Another important biological activity of this compound is its potential as an aromatase inhibitor. Aromatase is an enzyme involved in estrogen biosynthesis, and its inhibition is crucial for the treatment of hormone-dependent cancers such as breast cancer. Studies have shown that this compound exhibits comparable potency to other known aromatase inhibitors while demonstrating higher stability against metabolic degradation .

Microbial Transformations and Enhanced Activity

Microbial transformations of this compound have been explored to enhance its biological activity further. For instance, strains such as Aspergillus niger and Penicillium chermesinum have been utilized to convert this compound into more active derivatives with improved antioxidant properties .

Table 2: Microbial Transformation Products and Their Activities

Microbial StrainTransformation ProductActivity Level
Aspergillus niger KB(+)-2,4-trans-7-methoxyflavan-4-olHigh
Penicillium chermesinum4'-hydroxy-7-methoxyflavoneModerate

Q & A

[Basic] What are the standard protocols for synthesizing 7-Methoxyflavanone in laboratory settings?

This compound is synthesized via cyclization of 2′-hydroxy-4′-methoxychalcone using acid catalysis. A typical procedure involves dissolving the chalcone precursor in ethanol, adding catalytic sulfuric acid, and refluxing for 6–8 hours. The product is purified via recrystallization (yield: 64–78%) and verified using melting point analysis (74–78°C) and spectroscopic methods (¹H-NMR, ¹³C-NMR) .

[Basic] How is cell viability assessed when evaluating the anti-inflammatory effects of 7MF in microglial cell models?

Cell viability is tested using the MTT assay. BV2 microglial cells are pre-treated with 7MF (10–40 µM) for 30 minutes, followed by LPS (100 ng/mL) stimulation for 24 hours. Absorbance is measured at 570 nm, with untreated cells as the control. Statistical validation (ANOVA with post hoc tests) ensures no cytotoxicity at working concentrations .

[Advanced] How can researchers resolve contradictions in chromatographic retention factors during enantiomeric separation of 7MF?

Contradictions arise from varying acetonitrile (AcN) content in mobile phases. To optimize, use nano-LC with β-cyclodextrin-functionalized columns and a reversed-phase eluent (AcN/H₂O with 10 mM ammonium acetate, pH 4.5). Retention factors (k) decrease linearly with increasing AcN concentration. For baseline resolution (Rs = 2.0), use 40% AcN; higher AcN (>90%) eliminates enantioresolution .

[Advanced] How can microbial transformation yields of 7MF be optimized while minimizing substrate degradation?

Use Aspergillus ochraceus or Stenotrophomonas maltophilia strains for biotransformation. Monitor reaction kinetics via HPLC to avoid prolonged incubation (>72 hours), which degrades 7MF and its products (e.g., 2,4-trans-7-methoxyflavan-4-ol). Yields stabilize at ~65% within 24 hours but drop to <20% after 288 hours .

[Basic] What safety precautions are recommended when handling 7MF in laboratory settings?

Use PPE: nitrile gloves, safety goggles, and lab coats. Store at 2–8°C in airtight containers. Avoid inhalation/contact with skin; rinse eyes with water for 15 minutes if exposed. No acute toxicity is reported, but prolonged exposure may irritate mucous membranes .

[Advanced] What strategies confirm 7MF’s dual modulation of TLR4/MyD88/MAPK and Nrf2/NQO-1 pathways in neuroinflammation?

Combine Western blotting (for TLR4, MyD88, p-p38, p-ERK) and RT-qPCR (for Nrf2, NQO-1). Pre-treat LPS-stimulated BV2 cells with 7MF (40 µM) and use pathway-specific inhibitors (e.g., SB203580 for p38). Validate in vivo using LPS-treated mice, measuring Iba1 (microglial activation) and serum IL-6 .

[Basic] How do structural modifications influence the antioxidant activity of 7MF derivatives?

Introducing hydroxyl groups at C-3 or C-4′ enhances radical scavenging (IC₅₀ < 50 µM), while methoxylation reduces activity. Test using DPPH/ABTS assays: dissolve compounds in DMSO, mix with radical solutions, and measure absorbance at 517/734 nm. Compare IC₅₀ values to ascorbic acid controls .

[Advanced] How does the methoxy substituent position affect 7MF’s chromatographic behavior in chiral separations?

Substituents at C-7 improve enantioresolution (Rs = 2.0) due to hydrophobic interactions with β-cyclodextrin cavities. In contrast, C-4′ methoxy groups reduce Rs (<0.8) by steric hindrance. Confirm via linear regression of Lnk vs. AcN% to validate reversed-phase mechanisms .

[Basic] What in vitro models study 7MF’s insecticidal activity?

Use mosquito larvae (Aedes albopictus) and aphids (Aphis gossypii). Prepare 7MF solutions (10–200 mg/L), expose larvae/adults for 24 hours, and calculate LC₅₀ values. For A. albopictus, LC₅₀ = 107.2 mg/L; activity correlates with methoxy group presence .

[Advanced] How is 7MF’s aromatase inhibition potency enhanced through structural optimization?

Adding hydroxyl groups at C-3 and C-4′ increases inhibition (IC₅₀ < 1 µM). Synthesize derivatives via demethylation or sulfonation, and test using human placental microsomes. Compare to letrozole controls and analyze structure-activity via molecular docking .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxyflavanone
Reactant of Route 2
7-Methoxyflavanone

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